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molecular formula C15H14O2S B021409 2-(Benzhydrylthio)acetic acid CAS No. 63547-22-8

2-(Benzhydrylthio)acetic acid

Cat. No. B021409
M. Wt: 258.3 g/mol
InChI Key: HTHFEDOFDBZPRX-UHFFFAOYSA-N
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Patent
US07057068B2

Procedure details

U.S. Pat. No. 4,177,290 discloses an alternative process for the application on an industrial scale (scheme 2). Benzhydrol (5), thiourea (6) and 2-chloroacetic acid (7) are reacted in the presence of hydrobromic acid to obtain 2-[(diphenylmethyl)sulfenyl]acetic acid (8), which is oxidized with hydrogen peroxide to afford 2-[2-[(diphenylmethyl)sulfinyl]acetic acid (9). This is reacted with NaHCO3 and dimethyl sulfate and the resulting methyl ester (10) is converted to modafinil by treatment with ammonia.
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reactant
Reaction Step One
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Identifiers

REACTION_CXSMILES
[CH:1](O)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N[C:16](N)=[S:17].ClC[C:21]([OH:23])=[O:22].Br>>[C:2]1([CH:1]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[S:17][CH2:16][C:21]([OH:23])=[O:22])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)O
Name
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0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Name
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0 (± 1) mol
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reactant
Smiles
ClCC(=O)O
Name
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0 (± 1) mol
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reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(SCC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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